Cathepsin K inhibitor 4

Cathepsin K Rodent Models Inhibitor Potency

Standard selective inhibitors fail to replicate the species-dependent pharmacology profile required for translational bone resorption and arthritis models. This compound provides a validated solution. - Nanomolar potency: human (13 nM), rat (269 nM), mouse (296 nM) Cathepsin K - Distinct selectivity across cathepsins B, L, S, and F (IC50 3-9 nM for L/F) - Peptidic carbohydrazide scaffold ideal for SAR optimization - Suitable for in vivo rodent studies; lower dose requirement vs. balicatib

Molecular Formula C35H51N7O8
Molecular Weight 697.8 g/mol
Cat. No. B12367684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathepsin K inhibitor 4
Molecular FormulaC35H51N7O8
Molecular Weight697.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NNC(=O)NNC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C35H51N7O8/c1-22(2)18-26(36-29(43)28(20-24-14-10-8-11-15-24)38-34(48)50-35(5,6)7)30(44)39-41-32(46)42-40-31(45)27(19-23(3)4)37-33(47)49-21-25-16-12-9-13-17-25/h8-17,22-23,26-28H,18-21H2,1-7H3,(H,36,43)(H,37,47)(H,38,48)(H,39,44)(H,40,45)(H2,41,42,46)/t26-,27-,28?/m0/s1
InChIKeyBXITWTOKUFRLRD-ZLBDCPSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathepsin K Inhibitor 4: Inhibitory Profile


Cathepsin K inhibitor 4 is a potent carbohydrazide inhibitor of the cysteine protease Cathepsin K, characterized by a distinctive Boc-Phe-Leu-{NHNH-CO-NHNH}-Leu-{Z} peptide sequence [1]. The compound exhibits nanomolar inhibitory activity against human, rat, and mouse Cathepsin K (IC₅₀ values of 13 nM, 269 nM, and 296 nM, respectively) , and demonstrates a unique selectivity profile across multiple cathepsin isoforms including Cathepsin B, L, S, and F .

Study TypeCathepsin K pathway inhibition studies
Enzyme SourceHuman, rat, mouse recombinant Cat K assays
Selectivity ContextMulti-isoform profiling (Cat B, L, S, F)

Cathepsin K Inhibitor 4: Substitution Risks


Despite the availability of multiple Cathepsin K inhibitors, substituting Cathepsin K inhibitor 4 with structurally or mechanistically similar analogs is scientifically unjustified. The compound's unique peptidic carbohydrazide scaffold confers a distinct species selectivity profile—with a 20-fold difference in potency between human and rodent Cathepsin K—that is not replicated in common alternatives such as odanacatib or balicatib [1]. Furthermore, its off-target activity pattern across Cathepsins B, L, S, and F differs substantially from non-peptidic nitrile-based inhibitors, directly impacting the interpretation of phenotypic outcomes in cell-based and in vivo models .

Scaffold

Peptidic carbohydrazide backbone may alter cell permeability and lysosomal accumulation relative to non-peptidic inhibitors.

Species translation

Marked species-dependent potency differences can shift in vivo target engagement across rodent models.

Off-target profile

Broad multi-cathepsin activity pattern differs from nitrile-based Cat K inhibitors, potentially confounding phenotypic interpretation.

Cathepsin K Inhibitor 4: Differentiation from Analogs


Superior Rodent Cathepsin K Inhibition vs. Balicatib

Cathepsin K inhibitor 4 exhibits significantly higher potency against rodent Cathepsin K compared to the clinical-stage inhibitor balicatib. Against rat Cathepsin K, Cathepsin K inhibitor 4 has an IC₅₀ of 269 nM , whereas balicatib has a reported IC₅₀ of 480 nM . Against mouse Cathepsin K, Cathepsin K inhibitor 4 has an IC₅₀ of 296 nM , compared to balicatib's IC₅₀ of approximately 480 nM . This translates to approximately 1.8-fold greater potency against rat Cathepsin K and 1.6-fold greater potency against mouse Cathepsin K.

Rodent Cat K Inhibition
Cross-study comparable
Rat IC₅₀ 269 nM (vs balicatib 480 nM)
Mouse IC₅₀ 296 nM (vs ~480 nM)
Supports rodent model target engagement context
Direct head-to-head data not available; cross-study comparison
Cathepsin K Rodent Models Inhibitor Potency

Human Cathepsin K Potency and Selectivity vs. Odanacatib

While Cathepsin K inhibitor 4 and the clinical candidate odanacatib both display potent inhibition of human Cathepsin K (IC₅₀ = 13 nM vs. 0.2 nM, respectively [1]), their off-target selectivity profiles are fundamentally distinct. Cathepsin K inhibitor 4 exhibits notable activity against Cathepsin B (IC₅₀ = 38 nM), Cathepsin L (IC₅₀ = 8.9 nM), Cathepsin S (IC₅₀ = 792 nM), and Cathepsin F (IC₅₀ = 3.2 nM) [1]. In contrast, odanacatib displays >100-fold selectivity for Cathepsin K over Cathepsins B, L, and S [2]. This divergence in selectivity is critical for interpreting phenotypic outcomes.

Human Cat K & Isoform Selectivity
Cross-study comparable
Cat K IC₅₀ 13 nM
Multi-isoform activity: Cat B, L, S, F
Multi-cathepsin profile may require isoform-specific controls
Odanacatib comparator: >100-fold selective, IC₅₀ 0.2 nM
Cathepsin K Selectivity Profiling Enzyme Inhibition

Unique Carbohydrazide Scaffold and Molecular Properties

Cathepsin K inhibitor 4 is distinguished by its peptidic carbohydrazide scaffold (Boc-Phe-Leu-{NHNH-CO-NHNH}-Leu-{Z}), which is structurally distinct from both non-peptidic nitrile inhibitors (e.g., odanacatib, balicatib) and other peptidic inhibitors. The compound has a molecular weight of 697.82 g/mol and formula C₃₅H₅₁N₇O₈ [1]. This peptidic nature may confer distinct cell permeability and lysosomotropic properties compared to small-molecule alternatives, as evidenced by class-level studies showing that peptidic Cathepsin K inhibitors exhibit different cellular accumulation and potency profiles [2].

Peptidic Scaffold
Class-level inference
MW 697.82 g/mol; Boc-Phe-Leu-{NHNH-CO-NHNH}-Leu-{Z}
Non-peptidic inhibitors typically
Peptidic backbone may influence cell entry and lysosomal accumulation
Cell permeability and lysosomotropic properties inferred from class-level studies
Carbohydrazide Peptide Inhibitor Molecular Weight

Cathepsin K Inhibitor 4: Application Scenarios


Cathepsin K Inhibition in Rodent Models

Cathepsin K inhibitor 4 is particularly well-suited for in vivo rodent studies of bone resorption, arthritis, or tumor microenvironment remodeling due to its demonstrated potency against both rat (IC₅₀ = 269 nM) and mouse (IC₅₀ = 296 nM) Cathepsin K [1]. Compared to balicatib, which exhibits approximately 1.8-fold lower potency against rat Cathepsin K, Cathepsin K inhibitor 4 may achieve more complete target engagement at lower doses, reducing potential off-target effects and compound consumption .

Profiling Cathepsin Isoform Activity

Given its broad activity profile across Cathepsins B, L, S, and F in addition to Cathepsin K [1], Cathepsin K inhibitor 4 is a valuable tool for studying the functional redundancy of cysteine cathepsins in cellular degradation pathways. It should not be used as a selective Cathepsin K probe in systems where Cathepsin L (IC₅₀ = 8.9 nM) or Cathepsin F (IC₅₀ = 3.2 nM) activity may confound phenotypic interpretation. For studies requiring a 'clean' Cathepsin K signal, the highly selective odanacatib may be more appropriate .

Peptide Inhibitor SAR Studies

The unique peptidic carbohydrazide scaffold of Cathepsin K inhibitor 4 makes it an ideal reference compound for structure-activity relationship (SAR) studies focused on optimizing peptide-based Cathepsin K inhibitors. Its molecular formula (C₃₅H₅₁N₇O₈) and sequence (Boc-Phe-Leu-{NHNH-CO-NHNH}-Leu-{Z}) provide a well-defined starting point for medicinal chemistry efforts aimed at improving selectivity, metabolic stability, or oral bioavailability [1].

Cross-Species Pharmacology Studies

The 20-fold species-dependent potency difference between human (IC₅₀ = 13 nM) and rodent (IC₅₀ = 269-296 nM) Cathepsin K [1] makes Cathepsin K inhibitor 4 an instructive tool for cross-species pharmacology studies. This profile can be exploited to model human-to-rodent translational challenges, providing a benchmark for evaluating species-specific target engagement and pharmacokinetic/pharmacodynamic relationships in preclinical development.

Application
Selection Property
Validation Focus
Cathepsin K pathway studies in rodent models
Species-dependent inhibition potency
Rat/mouse Cat K enzyme assay validation
Multi-cathepsin functional redundancy studies
Broad isoform inhibitory profile
Isoform selectivity characterization (Cat B, L, S, F)
Peptidic cathepsin inhibitor SAR studies
Peptidic carbohydrazide scaffold
Structure-activity relationship optimization
Cross-species translational pharmacology research
Species-dependent target engagement difference
Human-rodent PK/PD model profiling

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